![molecular formula C14H19N5O B496825 N-{4-amino-6-[(3,4-dimethylphenoxy)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B496825.png)
N-{4-amino-6-[(3,4-dimethylphenoxy)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine is an organic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide. This reaction results in the substitution of chlorine atoms with the dimethylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Ammonia, amines, or other nucleophiles; reactions may require the presence of a base and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of {4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with different substituents, used in similar applications.
4,6-Dimethoxy-1,3,5-triazine: Known for its use as a coupling reagent in peptide synthesis.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C14H19N5O |
|---|---|
Poids moléculaire |
273.33g/mol |
Nom IUPAC |
6-[(3,4-dimethylphenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5O/c1-9-5-6-11(7-10(9)2)20-8-12-16-13(15)18-14(17-12)19(3)4/h5-7H,8H2,1-4H3,(H2,15,16,17,18) |
Clé InChI |
OOOFOYGLLFEMNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NC(=N2)N(C)C)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=NC(=NC(=N2)N(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


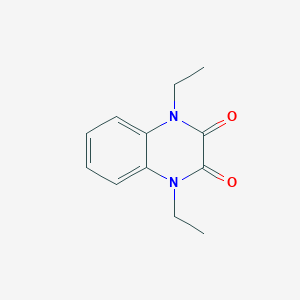
![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)
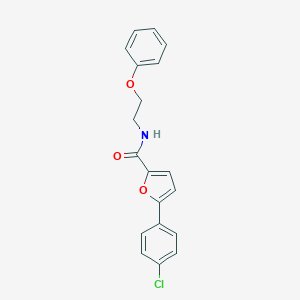
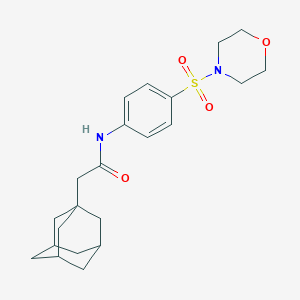
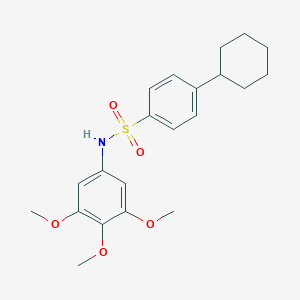
![1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropylthiourea](/img/structure/B496751.png)
![N-[2-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B496755.png)
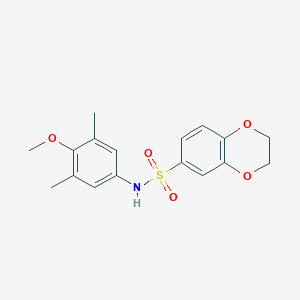
![N-(2-cyanophenyl)-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B496757.png)
![Butyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B496759.png)
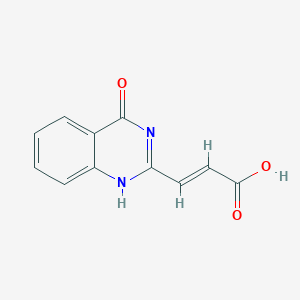
![1-[(4-Phenylpiperazino)sulfonyl]anthra-9,10-quinone](/img/structure/B496761.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B496764.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496765.png)
